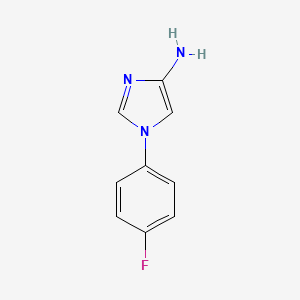

1-(4-fluorophenyl)-1H-imidazol-4-amine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-5-9(11)12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJHWNAOMDKSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719111 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-78-6 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(4-Fluorophenyl)-1H-imidazol-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry. The strategic incorporation of a fluorinated phenyl group at the N-1 position and an amino group at the C-4 position of the imidazole ring makes this molecule a valuable scaffold for the development of novel therapeutic agents. This document outlines a validated multi-step synthetic pathway, offering a critical analysis of reaction mechanisms, detailed experimental protocols, and robust characterization methods. The synthesis proceeds through three key stages: the nitration of imidazole to yield 4-nitroimidazole, the subsequent N-arylation to introduce the 4-fluorophenyl moiety, and the final reduction of the nitro group to the target primary amine. This guide is intended to be a comprehensive resource, empowering researchers to not only replicate the synthesis but also to adapt and innovate upon the presented methodologies.

Theoretical Framework: The Strategic Importance of the 1,4-Disubstituted Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile pharmacophore. The introduction of a 4-fluorophenyl group at the N-1 position can significantly enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of oxidation. The fluorine atom, with its high electronegativity and small size, can also modulate the electronic character of the aromatic ring, influencing binding affinities with biological targets. The 4-amino group serves as a crucial functional handle for further derivatization, allowing for the exploration of a wide chemical space to optimize biological activity.

The synthetic strategy presented herein is a convergent approach, building the molecule in a logical sequence that allows for purification and characterization at each key intermediate stage. The choice of reactions, including nitration, N-arylation, and nitro reduction, is based on their reliability, scalability, and compatibility with the imidazole core.

Synthetic Strategy and Experimental Design

The most logical and well-precedented synthetic route to this compound involves a three-step sequence, as illustrated below. This pathway is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 4-Nitroimidazole

The initial step involves the electrophilic nitration of the imidazole ring. Due to the electron-rich nature of the imidazole ring, this reaction proceeds readily. However, controlling the regioselectivity to favor the 4-position is crucial.

Master Protocol: Nitration of Imidazole

This protocol is adapted from established procedures for the nitration of imidazoles.[1][2][3][4][5]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Imidazole | 68.08 | 13.6 g | 0.20 |

| 98% Sulfuric Acid | 98.08 | 22 mL | - |

| 65% Nitric Acid | 63.01 | 26.8 mL | - |

| Ice | - | 550 g | - |

| Ammonia solution | - | As needed | - |

Step-by-Step Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 22 mL of 98% sulfuric acid.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly add 13.6 g (0.20 mol) of imidazole to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 25 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding 26.8 mL of 65% nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture to the imidazole-sulfuric acid solution, maintaining the reaction temperature at 55 °C.

-

After the addition is complete, continue stirring at 55 °C for 1 hour to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto 550 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of 3-4 with a concentrated ammonia solution.

-

The 4-nitroimidazole will precipitate as a solid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Expected Yield: 92.9%[1]

Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).

Part 2: N-Arylation of 4-Nitroimidazole

This step involves the formation of a carbon-nitrogen bond between the N-1 position of 4-nitroimidazole and the 4-fluorophenyl group. Two primary methods are considered: the Ullmann condensation and the Buchwald-Hartwig amination.

Method A: Ullmann Condensation

The Ullmann reaction is a classic copper-catalyzed cross-coupling reaction that is effective for the N-arylation of imidazoles.[6][7][8]

Reaction Scheme:

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[6][9][10]

Reaction Scheme:

Master Protocol: N-Arylation (Ullmann-type)

This protocol is based on general procedures for the copper-catalyzed N-arylation of imidazoles.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitroimidazole | 113.07 | 2.26 g | 0.02 |

| 1-Bromo-4-fluorobenzene | 175.00 | 4.20 g | 0.024 |

| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 0.001 |

| 1,10-Phenanthroline | 180.21 | 0.36 g | 0.002 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 0.04 |

| Dioxane | - | 40 mL | - |

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube, add 4-nitroimidazole (2.26 g, 0.02 mol), 1-bromo-4-fluorobenzene (4.20 g, 0.024 mol), CuI (0.19 g, 0.001 mol), 1,10-phenanthroline (0.36 g, 0.002 mol), and K₂CO₃ (5.53 g, 0.04 mol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 40 mL of anhydrous dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of 4-Nitro-1-(4-fluorophenyl)-1H-imidazole: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and reduction with tin(II) chloride being the most common.

Method A: Catalytic Hydrogenation

This method is generally clean and high-yielding, utilizing a palladium on carbon catalyst and hydrogen gas.[12][13][14][15][16]

Reaction Scheme:

Method B: Reduction with Tin(II) Chloride

An alternative method that avoids the use of high-pressure hydrogen gas involves the use of a stoichiometric reducing agent like tin(II) chloride in an acidic medium.[17][18][19][20][21]

Reaction Scheme:

Master Protocol: Reduction via Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitro-1-(4-fluorophenyl)-1H-imidazole | 207.15 | 2.07 g | 0.01 |

| 10% Palladium on Carbon (Pd/C) | - | 0.21 g | - |

| Methanol | - | 50 mL | - |

| Hydrogen Gas (H₂) | - | 1 atm (balloon) | - |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 2.07 g (0.01 mol) of 4-nitro-1-(4-fluorophenyl)-1H-imidazole in 50 mL of methanol.

-

Carefully add 0.21 g of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for this scale). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography.

Characterization and Quality Control

The final product, this compound, and all intermediates should be thoroughly characterized to confirm their identity and purity.

Analytical Techniques:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment | Characteristic aromatic and imidazole proton signals.[22][23][24][25][26][27] |

| ¹³C NMR | Confirmation of carbon framework | Distinct signals for aromatic, imidazole, and substituent carbons.[22][23][24][25][26][27] |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the compound.[24][25][26] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |

| Melting Point | Purity and identity confirmation | A sharp and defined melting point range. |

Workflow for Quality Control:

Caption: A typical workflow for the purification and quality control of the final product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in nitration | Incomplete reaction or side product formation. | Ensure anhydrous conditions and control the reaction temperature carefully. |

| Low yield in N-arylation | Catalyst deactivation or poor substrate reactivity. | Screen different ligands and bases. Ensure all reagents and solvents are anhydrous. |

| Incomplete reduction | Catalyst poisoning or insufficient hydrogen pressure. | Use fresh catalyst. Increase hydrogen pressure or reaction time. |

| Difficult purification | Presence of closely related impurities. | Optimize chromatographic conditions or consider derivatization for easier separation. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification of intermediates. The outlined synthetic strategy, leveraging well-established reactions in organic chemistry, provides a reliable and adaptable pathway to this valuable molecule. This guide serves as a foundational resource for researchers in drug discovery and development, enabling the efficient synthesis and further exploration of this promising chemical scaffold.

References

- Preparation method of 4-nitroimidazole. CN104592123A.

-

New Journal of Chemistry Supporting Information. [Link]

-

Preparation of 4,5-nitroimidazole. ResearchGate. [Link]

- Process for preparing 4(5)-nitroimdazoles. US3644391A.

-

Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. [Link]

-

Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. ResearchGate. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

-

What method can be used for reduction of aryl nitro group? ResearchGate. [Link]

-

Supporting Information. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

-

Supplementary Data. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

- Process for the catalytic hydrogenation of arom

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

-

1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. National Institutes of Health. [Link]

-

1-(4-Nitrophenyl)-1H-imidazole. PubChem. [Link]

-

Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

- Catalytic hydrogen

-

4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. National Institutes of Health. [Link]

-

Hydrogenation of Nitro Product. Scribd. [Link]

-

Liquid phase hydrogenation of nitrobenzene. Åbo Akademi University Research Portal. [Link]

-

Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. [Link]

Sources

- 1. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US3644391A - Process for preparing 4(5)-nitroimdazoles - Google Patents [patents.google.com]

- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 13. JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. research.abo.fi [research.abo.fi]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

- 20. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 21. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 22. rsc.org [rsc.org]

- 23. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. brieflands.com [brieflands.com]

- 27. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]

An In-depth Technical Guide to 1-(4-fluorophenyl)-1H-imidazol-4-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(4-fluorophenyl)-1H-imidazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document details a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications for this compound. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important molecular scaffold.

Introduction: The Significance of the 1-Aryl-4-aminoimidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. The 1-aryl-4-aminoimidazole core, in particular, combines the features of an N-arylimidazole with a reactive amino group, opening avenues for a wide array of chemical modifications and biological activities.

The introduction of a 4-fluorophenyl group at the N-1 position is a common strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties. The fluorine atom can participate in favorable interactions with biological targets and often improves membrane permeability. The 4-amino group serves as a versatile synthetic handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

This guide will delve into the specifics of this compound, providing a robust foundation for its synthesis, characterization, and utilization in research and development.

Synthesis of this compound

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 1-(4-fluorophenyl)-4-nitro-1H-imidazole

The initial step involves the N-arylation of 4-nitroimidazole with a suitable 4-fluorophenylating agent. A common and effective method is the reaction of 4-nitroimidazole with 4-fluoroaniline in the presence of a catalyst, or via a nucleophilic aromatic substitution reaction with an activated 4-fluorophenyl halide.[2]

Step 2: Reduction of 1-(4-fluorophenyl)-4-nitro-1H-imidazole to this compound

The second step is the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocols

Protocol 2.1: Synthesis of 1-(4-fluorophenyl)-4-nitro-1H-imidazole

-

To a solution of 4-nitroimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the corresponding salt.

-

Add 1-fluoro-4-nitrobenzene (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)-4-nitro-1H-imidazole.

Protocol 2.2: Synthesis of this compound

-

Dissolve 1-(4-fluorophenyl)-4-nitro-1H-imidazole (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The crude product may be further purified by recrystallization or column chromatography if necessary.

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not widely published. However, based on the properties of analogous compounds, the following can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₉H₈FN₃ |

| Molecular Weight | 177.18 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 150-170 °C (Predicted range) |

| Boiling Point | > 300 °C (Decomposition may occur) |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |

| pKa | The imidazole ring nitrogen will have a pKa around 5-7, while the 4-amino group will have a pKa around 4-6. |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available. The following are predicted spectra based on the analysis of closely related compounds.[4][5]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Fluorophenyl Ring): Two sets of doublets or a multiplet in the range of δ 7.0-7.5 ppm. The protons ortho to the fluorine will appear as a triplet (or doublet of doublets) due to coupling with fluorine and the adjacent proton. The protons meta to the fluorine will appear as a doublet of doublets.

-

Imidazole Protons: Two singlets or doublets in the range of δ 6.5-7.5 ppm, corresponding to the protons at the C-2 and C-5 positions of the imidazole ring.

-

Amine Protons: A broad singlet in the range of δ 4.0-6.0 ppm, which is exchangeable with D₂O. The chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Fluorophenyl Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. The ortho and meta carbons will show smaller two- and three-bond C-F couplings.

-

Imidazole Carbons: Three signals in the range of δ 100-145 ppm.

-

Carbon Bearing the Amino Group (C-4): This carbon is expected to be shielded compared to the other imidazole carbons.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C=C and C=N Stretching (Aromatic and Imidazole Rings): Multiple bands in the region of 1450-1650 cm⁻¹.

-

N-H Bending (Amine): A band in the region of 1590-1650 cm⁻¹.

-

C-F Stretching: A strong band in the region of 1150-1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 177.

-

Fragmentation Pattern: Expect fragmentation of the imidazole ring and loss of small molecules like HCN. The fluorophenyl cation (m/z = 95) is also an expected fragment.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the functional groups present: the 4-amino group and the imidazole ring.

Reactivity of the 4-Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the amino group will influence the regioselectivity. The nitrogen atoms of the imidazole ring can also act as nucleophiles or be protonated.

Potential Applications

The 1-aryl-4-aminoimidazole scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Potential applications include:

-

Medicinal Chemistry: As a scaffold for the development of kinase inhibitors, antimicrobials, and other therapeutic agents. The amino group provides a convenient point for the attachment of various side chains to explore SAR.[6][7]

-

Materials Science: As a precursor for the synthesis of novel ligands for metal complexes, which may have applications in catalysis or as functional materials.

-

Agrochemicals: The imidazole core is present in some fungicides and herbicides, suggesting potential applications in this area.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of aromatic amines and heterocyclic compounds, the following precautions should be taken:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in various fields of chemical research. While specific experimental data is limited, a reliable synthetic route can be proposed, and its chemical properties can be predicted with a reasonable degree of accuracy based on analogous structures. The versatile reactivity of the 4-amino group and the inherent biological relevance of the imidazole scaffold make this compound an attractive target for further investigation and a valuable building block for the synthesis of novel functional molecules.

References

-

PubChem. 4-Aminoimidazole. National Center for Biotechnology Information. [Link]

-

Kowiel, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1849–1863. [Link]

-

Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2231. [Link]

-

Costa, B., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22686–22697. [Link]

-

Pomarnacka, E., & Kornicka, A. (2018). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Beilstein Journal of Organic Chemistry, 14, 2639–2651. [Link]

-

Kauffmann, T., et al. (2018). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Nature Communications, 9(1), 3656. [Link]

-

Organic Chemistry Portal. Imidazole Synthesis. [Link]

-

Justia Patents. Imidazole compounds, process for the synthesis and uses thereof. [Link]

-

Chemsrc. 4-Aminoimidazole. [Link]

-

Ward, J. S., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1049–1054. [Link]

-

Suwinski, J., et al. (2010). Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. Molecules, 15(10), 7108–7120. [Link]

-

Kumar, V., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80. [Link]

-

Shafir, A., & Lichtor, P. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3846–3865. [Link]

- Google Patents.

- Google P

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Fallah-Tafti, A., et al. (2011). Synthesis and anti-Helicobacter pylori activity of (4-nitro-1-imidazolylmethyl)-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. Turkish Journal of Chemistry, 35(2), 307-316. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

European Patent Office. Method for preparing 1-substituted-4-nitroimidazole compound. [Link]

- Google Patents. Diindolyl compounds and methods of using the same.

- Google Patents. Imidazole derivatives, processes for preparing them and their uses.

-

Wawruszak, A., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 11(1), 22353. [Link]

-

Kowiel, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1849–1863. [Link]

-

Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 833. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 1-(4-Fluorophenyl)-1H-imidazol-4-amine (CAS 1196151-78-6)

A Senior Application Scientist's Approach to a Novel Phenylimidazole Derivative

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and chemical biology, researchers often encounter compounds with limited published data. The compound 1-(4-Fluorophenyl)-1H-imidazol-4-amine, identified by CAS number 1196151-78-6, represents such a case. While commercially available as a research chemical, a thorough review of scientific literature and patent databases reveals a conspicuous absence of in-depth characterization or biological application studies for this specific molecule.

This guide, therefore, adopts a dual-pronged approach. Initially, it will present the fundamental, publicly available data for this compound. Subsequently, and more critically for the research audience, it will leverage the broader knowledge base of substituted phenylimidazoles to outline a comprehensive, field-proven strategy for the synthesis, characterization, and potential biological evaluation of this compound. This document serves as both a summary of the known and a roadmap for the exploration of the unknown, grounded in the principles of scientific integrity and logical experimental design.

Part 1: Core Profile of CAS 1196151-78-6

Commercial availability indicates that this compound is primarily utilized as a building block in organic synthesis. Its core chemical properties, derived from supplier data, are summarized below.

| Property | Value | Source |

| CAS Number | 1196151-78-6 | [1][2] |

| Molecular Formula | C₉H₈FN₃ | [1][3] |

| Molecular Weight | 177.18 g/mol | [1] |

| SMILES | NC1=CN(C2=CC=C(F)C=C2)C=N1 | [1] |

| Physical Form | Solid (inferred) | |

| Storage | Recommended at 2-8°C, sealed and dry | [1] |

Part 2: A Proposed Research Framework for Characterization and Application

Given the novelty of this compound in the scientific literature, a logical and systematic approach is required to elucidate its properties and potential functions. The following sections outline a series of experimental workflows that a researcher could employ.

Synthesis and Purification

While the compound is commercially available, understanding its synthesis is crucial for derivatization and scale-up. A plausible synthetic route, based on established imidazole synthesis methodologies, is the reaction of a suitably protected 4-aminoimidazole precursor with 1-fluoro-4-iodobenzene under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination), followed by deprotection.

Illustrative Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the crude product in a minimal amount of DMSO and dilute with the initial mobile phase composition.

-

Validation: The purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry.

Spectroscopic and Crystallographic Characterization

Thorough characterization is essential to confirm the identity and structure of the synthesized or purchased compound.

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the fluorophenyl and imidazole rings, and a signal for the amine protons. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Distinct signals for the carbons of the imidazole and fluorophenyl rings. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |

| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 178.08. |

| FTIR | Characteristic peaks for N-H stretching (amine), C-N stretching, and C-F stretching. |

For unambiguous structural confirmation, single-crystal X-ray diffraction would be the gold standard, providing precise bond lengths and angles.[1]

Investigating Biological Activity: A Hypothesis-Driven Approach

The phenylimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[2][4][5] A logical starting point for investigating the biological activity of this compound would be to screen it in assays related to targets where similar molecules have shown activity.

Potential Areas of Investigation:

-

Enzyme Inhibition: Phenylimidazoles are known inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and is a target in oncology.[3]

-

Anticancer Activity: Substituted imidazoles have been evaluated for their cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial/Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole).[7]

Experimental Workflow: Initial Biological Screening

Caption: A workflow for the initial biological screening of this compound.

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the wells at final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

While this compound (CAS 1196151-78-6) is currently a compound without a detailed scientific dossier, its chemical structure places it within the highly significant class of phenylimidazole derivatives. This guide provides a robust framework for its comprehensive characterization, from synthesis and purification to a hypothesis-driven investigation of its potential biological activities. By following these established and logical workflows, researchers can effectively elucidate the properties of this and other novel chemical entities, contributing valuable knowledge to the fields of chemistry and drug development.

References

-

Chemical Technology Co.,LTD. This compound. [Link]

-

Arctom. CAS NO. 1196151-78-6. [Link]

-

PubChem. 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole. National Center for Biotechnology Information. [Link]

-

Muller, A. J., et al. (2011). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 54(22), 7789-803. [Link]

-

de Oliveira, C. S., et al. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1). [Link]

-

Singh, P., et al. (2014). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 1046-1051. [Link]

-

Kavaliauskas, P., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Molecules, 26(22), 6985. [Link]

-

PubChem. Ketoconazole. National Center for Biotechnology Information. [Link]

-

Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437. [Link]

-

Tighadouini, S., et al. (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 7), 1012-7. [Link]

Sources

- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 1-(4-fluorophenyl)-1H-imidazol-4-amine in different solvents

An In-Depth Technical Guide to the Solubility of 1-(4-fluorophenyl)-1H-imidazol-4-amine

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of this compound, a heterocyclic amine of interest in drug discovery. In the absence of established experimental data, this document emphasizes the foundational principles and methodologies required to generate a robust solubility profile. We will explore the predicted physicochemical properties of the compound, detail the rigorous protocols for determining both thermodynamic and pH-dependent solubility, and discuss the interpretation of such data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of novel chemical entities.

The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For orally administered drugs, the API must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a comprehensive analysis of an API's solubility is essential during the pre-formulation and lead optimization stages to guide formulation strategies and predict in vivo performance.[1] This guide will delineate a systematic approach to characterizing the solubility of this compound.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Understanding these characteristics is the first step in predicting and interpreting its solubility behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound

The structure reveals several key features that govern its solubility:

-

Aromatic Rings: The fluorophenyl and imidazole rings are largely hydrophobic, which tends to decrease aqueous solubility.

-

Ionizable Groups: The molecule possesses two primary sites for protonation: the amino group (-NH2) on the imidazole ring and the sp² nitrogen (N-3) of the imidazole ring.[3][4] This makes its solubility highly dependent on pH.

-

Hydrogen Bonding: The amino group and the imidazole nitrogens can act as hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water.[3]

Predicted Physicochemical Properties:

To build a theoretical solubility profile, key parameters such as the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are estimated using computational models.[5][6][7]

| Property | Predicted Value | Implication for Solubility |

| Basic pKa (pKa₁) | ~5-7 | Corresponds to the protonation of the imidazole ring nitrogen (N-3). Below this pH, the molecule will be positively charged, enhancing aqueous solubility.[8] |

| Basic pKa (pKa₂) | ~9-10 | Corresponds to the protonation of the exocyclic amino group (-NH₂). At very low pH, a dicationic species may exist. |

| logP | ~1.5 - 2.5 | Indicates a moderate degree of lipophilicity. This suggests that while it has some hydrophobic character, it is not excessively "greasy," and manipulation of pH should significantly impact its aqueous solubility. |

| Table 1: Predicted physicochemical properties of this compound and their implications. |

Principles of Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[5][7]

-

Thermodynamic Solubility is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of the solid (undissolved) material.[7] This is the most relevant value for understanding the intrinsic properties of a drug substance.

-

Kinetic Solubility measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[2] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[5][9] While useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for late-stage development.[2]

Recommended Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both the intrinsic thermodynamic solubility and the solubility as a function of pH.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as described in OECD Guideline 105, is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[10][11]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO). The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Verification: Confirm that equilibrium was reached by analyzing samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent. Additionally, inspect the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

pH-Dependent Solubility Profiling

For an ionizable compound like this compound, solubility is expected to vary significantly with pH.[8] Mapping this relationship is crucial for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Methodology:

This can be performed using a modified shake-flask method or potentiometric titration. The shake-flask approach involves preparing a series of buffers across a physiologically relevant pH range (e.g., pH 1 to 8) and determining the solubility in each as described above. The resulting data are plotted as solubility versus pH.

The solubility of a basic compound increases as the pH drops below its pKa.[3][12] This is because the acidic environment protonates the basic functional groups, forming a more polar, and thus more water-soluble, salt. For this compound, protonation of the imidazole and amino groups at low pH will lead to a significant increase in aqueous solubility.

Caption: Impact of pH on the ionization and solubility of a basic compound.

Data Analysis and Interpretation

The collected data should be tabulated for clear comparison and interpretation.

Hypothetical Solubility Data Table:

| Solvent/Condition | Solvent Type | Expected Solubility (µg/mL) | Rationale |

| 0.1 N HCl (pH 1.0) | Aqueous Acidic | > 1000 | The molecule is fully protonated (cationic), maximizing polarity and interaction with water.[8] |

| Acetate Buffer (pH 4.5) | Aqueous Acidic | 500 - 1000 | Below the first pKa, the molecule is predominantly in its more soluble monocationic form. |

| Phosphate Buffer (pH 7.4) | Aqueous Neutral | < 50 | Above the first pKa, the molecule is primarily in its less soluble, neutral form. |

| Water | Polar Protic | < 50 | Similar to neutral buffer, dominated by the low solubility of the neutral species. |

| Ethanol | Polar Protic | > 2000 | Good H-bond donor/acceptor capabilities and can solvate both polar and non-polar parts of the molecule. |

| DMSO | Polar Aprotic | > 5000 | Strong polar aprotic solvent capable of disrupting crystal lattice forces effectively. |

| Table 2: Hypothetical solubility data for this compound. |

The interpretation of this data connects the compound's structure to its behavior. The low solubility at neutral pH is expected due to the moderately lipophilic nature of the unionized molecule. The dramatic increase in solubility at low pH confirms the basic nature of the compound and highlights a potential strategy for formulation (e.g., as a hydrochloride salt).

Caption: Intermolecular forces governing the solubility of the compound in water.

Conclusion

A thorough characterization of the solubility of this compound is a non-negotiable step in its development as a potential therapeutic agent. This guide outlines a robust, first-principles approach for this task. By combining predicted physicochemical properties with rigorous experimental methodologies like the shake-flask method and pH-solubility profiling, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is paramount for making informed decisions in lead optimization, salt form selection, and the design of formulations with optimal biopharmaceutical properties.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

-

Khan Academy. (n.d.). pH and solubility. [Link]

-

European Journal of Pharmaceutical Sciences. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

askIITians. (n.d.). How does pH affect solubility?. [Link]

-

ACS Publications. (2022). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NIH. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. [Link]

-

GovInfo. (2000). TSCA partition coefficient (n-octanol/water), shake flask method. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Chemsrc. (n.d.). N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 6. MoKa - pKa modelling [moldiscovery.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. bio.tools [bio.tools]

- 9. N-Ethyl-4-(4-(4-fluorophenyl)-1-(1-methylpiperidin-4-yl)-1H-imidazol-5-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. On-line Software [vcclab.org]

- 12. researchgate.net [researchgate.net]

biological activity screening of novel imidazole compounds

An In-depth Technical Guide to the Biological Activity Screening of Novel Imidazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring is a five-membered heterocyclic aromatic compound that serves as a fundamental building block in a vast array of biologically active molecules. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry. Imidazole-containing compounds are found in nature, such as in the amino acid histidine and the purine bases of DNA, and have been successfully developed into a wide range of therapeutic agents with diverse activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

This guide provides a comprehensive overview of the strategies and methodologies for the . It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for evaluating the therapeutic potential of these versatile molecules.

Part 1: Foundational Screening Strategy - A Multi-Tiered Approach

A robust screening cascade is essential for the efficient identification of lead compounds. We advocate for a tiered approach, beginning with broad primary screens to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential toxicity.

Figure 1: A generalized workflow for the tiered screening of novel chemical entities.

Part 2: Anticancer Activity Screening

Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of key signaling pathways, induction of apoptosis, and anti-proliferative effects.

Primary Screening: Cell Viability Assays

The initial assessment of anticancer potential typically involves determining the cytotoxic or cytostatic effects of the compounds on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| Imidazole-A | 15.2 | 22.5 | 18.9 |

| Imidazole-B | 2.8 | 5.1 | 4.3 |

| Doxorubicin | 0.9 | 1.2 | 1.0 |

Table 1: Example IC₅₀ values for novel imidazole compounds against various cancer cell lines.

Secondary Screening: Mechanism of Action

Compounds showing significant cytotoxicity in primary screens should be further investigated to understand their mechanism of action.

Apoptosis Induction: The induction of programmed cell death is a hallmark of many effective anticancer agents. This can be assessed using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Figure 2: Workflow for assessing apoptosis induction using Annexin V/PI staining.

Part 3: Antimicrobial Activity Screening

The imidazole scaffold is a cornerstone of many antifungal and antibacterial drugs. Screening for antimicrobial activity is therefore a critical step.

Antibacterial Screening

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the imidazole compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Imidazole-C | 8 | 32 |

| Imidazole-D | 128 | >256 |

| Ciprofloxacin | 0.5 | 0.25 |

Table 2: Example MIC values for novel imidazole compounds against Gram-positive and Gram-negative bacteria.

Antifungal Screening

Similar to antibacterial screening, the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is widely used for antifungal susceptibility testing.

Protocol: Antifungal Broth Microdilution

-

Fungal Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture.

-

Compound Dilution: Prepare serial dilutions of the imidazole compounds in RPMI-1640 medium in a 96-well plate.

-

Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours.

-

MIC Determination: Determine the MIC by visually observing the lowest concentration that causes a significant reduction in fungal growth compared to the positive control.

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Imidazole compounds can modulate inflammatory pathways, such as by inhibiting cyclooxygenase (COX) enzymes or nitric oxide (NO) production.

Inhibition of Nitric Oxide (NO) Production

Principle: In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing an indirect measure of NO production.

Protocol: Griess Assay for NO Production

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the imidazole compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Figure 3: Potential points of inhibition for imidazole compounds in the inflammatory NO pathway.

Conclusion and Future Directions

The screening methodologies outlined in this guide provide a robust framework for the initial biological evaluation of novel imidazole compounds. Positive hits from these assays warrant further investigation, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and detailed toxicology assessments. The versatility of the imidazole scaffold ensures its continued prominence in drug discovery, and a systematic and logical screening approach is paramount to unlocking its full therapeutic potential.

References

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

A Whitepaper: Unlocking the Therapeutic Potential of Fluorophenyl-imidazole Amines as Modulators of Key Pathological Pathways

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The fluorophenyl-imidazole amine (FPIA) scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse range of high-value therapeutic targets. This technical guide provides an in-depth analysis of the key pathological pathways modulated by FPIAs, with a primary focus on their role as potent inhibitors of mitogen-activated protein kinases (MAPKs) such as p38α and JNK, and as allosteric modulators of G-protein coupled receptors (GPCRs), including cannabinoid receptors. We will dissect the molecular mechanisms of action, present structure-activity relationship (SAR) data, and furnish detailed, field-proven experimental workflows for target identification and validation. This guide is designed to equip researchers and drug developers with the foundational knowledge and practical methodologies required to accelerate the translation of FPIA-based compounds from discovery to clinical candidates.

Section 1: Introduction to the Fluorophenyl-imidazole Amine (FPIA) Scaffold

Chemical Features and Medicinal Chemistry Significance

The FPIA core structure is characterized by a central imidazole ring, variably substituted with a fluorophenyl group and an amine-containing moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, acts as a versatile scaffold. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating critical interactions within the binding pockets of protein targets[1][2]. The inclusion of a fluorine atom on the phenyl ring is a common strategy in modern medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. The amine functionality provides a key attachment point for various side chains, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historical Context and Evolution in Drug Discovery

Imidazole-based compounds have a long history in medicine, but the specific focus on fluorophenyl-substituted variants gained significant traction with the discovery of potent kinase inhibitors[3]. Early research identified pyridinyl imidazoles as a promising class of ATP-competitive inhibitors for p38 MAP kinase, a key regulator of pro-inflammatory cytokine production[3][4]. This discovery sparked extensive research into modifying the core scaffold, leading to the development of numerous FPIA derivatives with improved potency and selectivity for a range of kinases and other targets[5][6][7][8].

Section 2: Key Therapeutic Targets and Mechanisms of Action

The FPIA scaffold has proven to be a highly effective pharmacophore for targeting proteins implicated in inflammation, cancer, and neurological disorders.

Mitogen-Activated Protein Kinase (MAPK) Pathways: Targeting p38α and JNK

The MAPK signaling cascades are crucial regulators of cellular processes like proliferation, stress response, and apoptosis[4]. Dysregulation of these pathways is a hallmark of many inflammatory diseases and cancers.

The p38α MAPK is a central node in the inflammatory response, controlling the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1β[3][9]. Its inhibition is a promising strategy for treating conditions such as rheumatoid arthritis and acute respiratory distress syndrome (ARDS)[3][10]. Similarly, c-Jun N-terminal kinases (JNKs) are involved in stress-induced apoptosis and inflammatory signaling, with JNK3 being predominantly expressed in the brain, making it a target for neurodegenerative diseases like Alzheimer's[11][12].

FPIA-based kinase inhibitors are typically ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The pyridinyl-imidazole motif is particularly effective, with the pyridine nitrogen forming a key hydrogen bond with the "hinge region" of the kinase backbone (e.g., Met109 in p38α)[4]. The fluorophenyl group often binds in an adjacent hydrophobic pocket, enhancing affinity and selectivity[2][4].

Recent preclinical studies have highlighted a novel substituted fluorophenyl imidazole for its potent anti-inflammatory effects in a murine model of ARDS[10]. This compound was shown to inhibit leukocyte migration and the secretion of multiple cytokines (TNF-α, IL-6, IL-17)[10]. Mechanistically, the therapeutic effect was attributed to the inhibition of both p38 MAPK and NF-κB phosphorylation, demonstrating the compound's ability to modulate key inflammatory signaling pathways[10][13].

The table below summarizes the inhibitory activity of representative imidazole-based compounds against p38α MAPK.

| Compound ID | Scaffold Type | p38α IC50 (nM) | Cellular Assay IC50 (nM) | Reference |

| SB203580 | Pyridinyl Imidazole | 222.44 ± 5.98 | - | [9] |

| Compound 24g | Pyrimidinylimidazo[2,1-b]thiazole | 680 | 870 (PGE2 inhibition) | [14] |

| Compound AA6 | Substituted Imidazole | 403.57 ± 6.35 | - | [9] |

G-Protein Coupled Receptors (GPCRs): Modulating Cannabinoid and GABA-A Receptors

FPIAs have also emerged as effective modulators of GPCRs, which are the largest family of druggable targets.

The cannabinoid-1 receptor (CB1R), found primarily in the brain, is a key regulator of neurotransmission, pain, and metabolism[15]. Modulating CB1R activity holds promise for treating pain, anxiety, and neurodegenerative diseases. However, direct agonists often cause undesirable psychoactive side effects[16]. Positive allosteric modulators (PAMs), which enhance the effect of endogenous ligands without activating the receptor directly, offer a more nuanced therapeutic approach[17][18]. Similarly, the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, is a well-established target for anxiolytics and sedatives. Novel PAMs targeting specific GABA-A receptor subtypes are sought to improve efficacy and reduce side effects[19].

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds[18]. FPIA-based PAMs can enhance the binding affinity and/or efficacy of endogenous ligands like anandamide (for CB1R) or GABA[16][19]. This approach fine-tunes physiological signaling rather than causing constant activation, potentially offering a better safety profile[18]. For example, the 2-phenylindole derivative ZCZ011 acts as a CB1R PAM, potentiating the signaling of endogenous cannabinoids[16]. Likewise, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as metabolically stable PAMs of the α1β2γ2 GABA-A receptor[19].

Section 3: Experimental Workflows for Target Validation and Characterization

As a Senior Application Scientist, the emphasis is on robust, reproducible, and insightful experimentation. The following workflows represent a logical progression from initial binding confirmation to cellular mechanism of action.

Primary Target Engagement: A Biophysical Approach

Before investing in complex cell-based assays, it is crucial to confirm direct physical interaction between the FPIA compound and its putative protein target. Surface Plasmon Resonance (SPR) is the gold standard for this purpose. It is a label-free, real-time technology that provides not only binding affinity (KD) but also critical kinetic data (ka and kd), which together determine the drug-target residence time—a key predictor of in vivo efficacy.

-

Immobilization: Covalently immobilize the purified recombinant kinase (e.g., p38α) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (500-1000 RU) to minimize mass transport limitations. Use a reference flow cell (mock-coupled) for background subtraction.

-

Analyte Preparation: Prepare a dilution series of the FPIA compound in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 1000 nM). Include a zero-concentration (buffer only) sample for double referencing.

-

Binding Analysis: Inject the FPIA dilutions over the kinase and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next cycle.

-

Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Functional Assays: Confirming Mechanism of Action

After confirming direct binding, the next critical step is to demonstrate that the FPIA compound modulates the target's activity within a cellular context. For a p38 MAPK inhibitor, the most direct functional readout is the phosphorylation status of its downstream substrate. Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.

-

Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of the FPIA inhibitor for 1-2 hours.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes to activate the p38 pathway. Include appropriate controls: vehicle-only (no inhibitor, no LPS), LPS-only, and a positive control inhibitor (e.g., SB203580).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated p38 (p-p38).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 (t-p38) to normalize the p-p38 signal and confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-p38 to t-p38 for each condition to determine the extent of inhibition.

Section 4: Challenges and Future Perspectives

Overcoming Off-Target Effects and Selectivity

A primary challenge in developing FPIA kinase inhibitors is achieving high selectivity. The ATP-binding pocket is conserved across many kinases, leading to potential off-target effects. Future design strategies will increasingly rely on targeting less conserved, allosteric sites or developing covalent inhibitors that bind uniquely accessible cysteine residues to improve selectivity and duration of action.

ADME/Tox Considerations for the Imidazole Scaffold

While versatile, the imidazole ring can sometimes be a liability in terms of metabolism, occasionally leading to the formation of reactive metabolites or inhibition of cytochrome P450 enzymes. Careful ADME/Tox profiling is essential. The strategic placement of fluorine atoms, as seen in the FPIA scaffold, is one effective way to block sites of metabolism and improve the overall pharmacokinetic profile[19].

Future Directions: Exploring New Chemical Space and Novel Targets

The proven success of the FPIA scaffold ensures its continued exploration. Future work will likely focus on its application to new and challenging target classes, such as protein-protein interactions and epigenetic targets. Furthermore, integrating FPIAs into novel drug delivery platforms, such as antibody-drug conjugates or nanoparticle formulations, could open new therapeutic avenues for these potent molecules.

Conclusion

Fluorophenyl-imidazole amines represent a powerful and adaptable chemical scaffold with demonstrated utility against a host of high-value therapeutic targets. Their success as inhibitors of MAPK signaling and as allosteric modulators of GPCRs underscores their importance in modern drug discovery. By combining rational design with robust biophysical and cellular validation workflows, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules to address unmet needs in inflammation, oncology, and neurology.

References

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

-

Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). Bioorganic & Medicinal Chemistry. [Link]

-